molecular formula C13H19NO3S B7471307 N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide

Cat. No. B7471307
M. Wt: 269.36 g/mol
InChI Key: CLKYQBSZUXCOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide is a chemical compound that is used in scientific research for its unique properties. This compound is also known as CP-690,550 or Tofacitinib, which is a drug that is used to treat rheumatoid arthritis and other autoimmune diseases. However,

Mechanism of Action

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide reduces the production of inflammatory cytokines and reduces the activity of immune cells. This results in a decrease in inflammation and an improvement in autoimmune disease symptoms.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide are related to its ability to inhibit JAK enzymes. This inhibition leads to a decrease in the production of inflammatory cytokines, which reduces inflammation and improves symptoms of autoimmune diseases. However, the inhibition of JAK enzymes can also have negative effects, such as an increased risk of infections and anemia.

Advantages and Limitations for Lab Experiments

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of JAK enzymes, which makes it a useful tool for studying the immune response and autoimmune diseases. However, it also has limitations, such as its potential for off-target effects and its toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide in scientific research. One direction is the development of more specific JAK inhibitors that have fewer off-target effects. Another direction is the study of the long-term effects of JAK inhibition on the immune system and the risk of infections. Additionally, N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide could be used in combination with other drugs to improve the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide is a complex process that involves several steps. The first step is the reaction of 3-chloropropanol with sodium hydride to form 3-hydroxypropylsodium. The second step involves the reaction of 3-hydroxypropylsodium with benzenesulfonyl chloride to form N-(3-hydroxypropyl)benzenesulfonamide. The final step is the reaction of N-(3-hydroxypropyl)benzenesulfonamide with cyclopropylmethyl bromide to form N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide.

Scientific Research Applications

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide has been used in scientific research for its ability to inhibit Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the immune response, and their inhibition can be used to treat autoimmune diseases. N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide has been shown to be effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-18(16,13-5-2-1-3-6-13)14-9-4-10-17-11-12-7-8-12/h1-3,5-6,12,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKYQBSZUXCOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide

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